Anti-morphine action: absent in N-substituted piperazine analogs
In a screen of 32 s-triazine derivatives for anti-morphine activity in mice (morphine 10 mg/kg s.c.; test compounds dosed i.p.), compound XV was one of only three compounds (alongside IV and X) that significantly attenuated morphine effects [1]. Critically, the close hydrazino analogs XIII (N-4 acetyl) and XIV (N-4 methyl) did not display anti-morphine activity, directly linking the unsubstituted piperazine N–H of XV to this pharmacodynamic effect [1].
| Evidence Dimension | Anti-morphine action in vivo |
|---|---|
| Target Compound Data | XV: Significant anti-morphine activity observed (qualitative; specific ED₅₀ not reported in abstract) |
| Comparator Or Baseline | XIII (2-hydrazino-4-(4-acetylpiperazin-1-yl)-6-CF₃-s-triazine) and XIV (2-hydrazino-4-(4-methylpiperazin-1-yl)-6-CF₃-s-triazine): No anti-morphine activity |
| Quantified Difference | Qualitative yes/no difference – activity present only in XV among hydrazino-piperazine sub-series |
| Conditions | Mouse model, morphine 10 mg/kg s.c. challenge; test compounds administered i.p. (dose ranges unspecified in abstract) |
Why This Matters
For screening campaigns targeting opioid-modulatory mechanisms, selecting XV over the N-methyl (XIV) or N-acetyl (XIII) analogs is essential, as these substitutions abolish the anti-morphine phenotype.
- [1] Tobe, A.; Tsunoda, M. Pharmacological Studies of s-Triazine Derivatives. I. General Pharmacological Actions. Yakugaku Zasshi 1976, 96 (2), 223–231. DOI: 10.1248/yakushi1947.96.2_223. View Source
